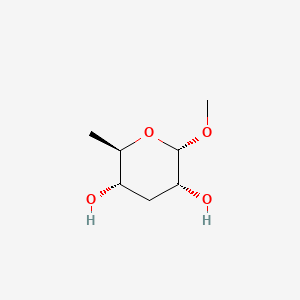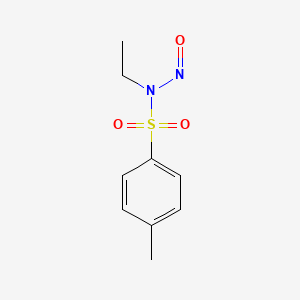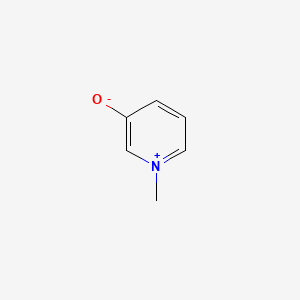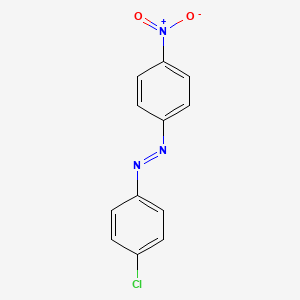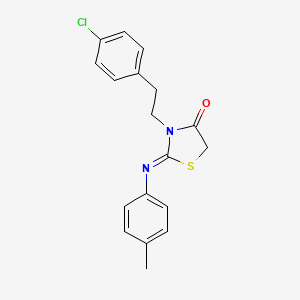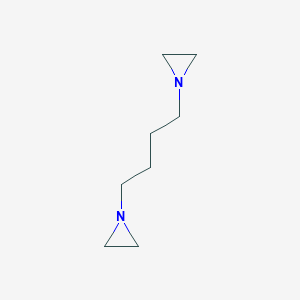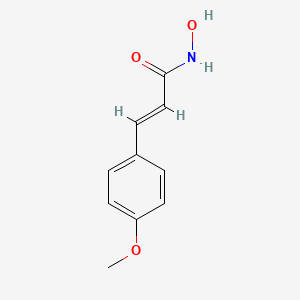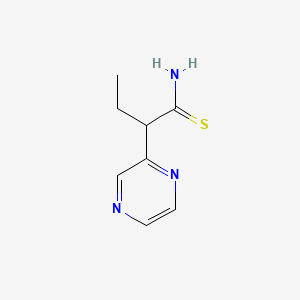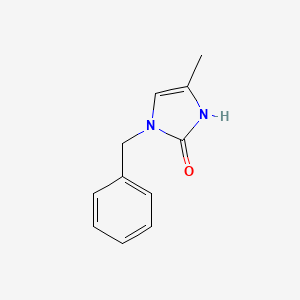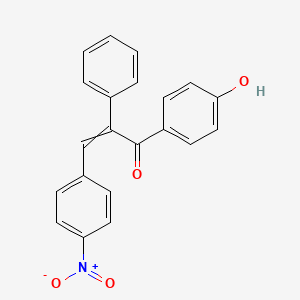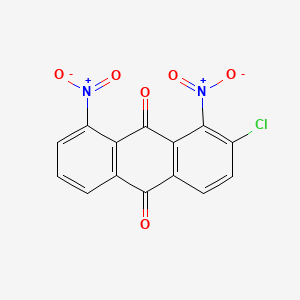
2-Chloro-1,8-dinitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,8-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the anthracene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-dinitroanthracene-9,10-dione typically involves the nitration of 2-chloroanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-1,8-dinitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
2-Chloro-9,10-diphenylanthracene: A fluorescent dye used in glow sticks for a blue-green glow.
1,8-Dinitroanthracene-9,10-dione: Another nitro-substituted anthracene derivative with similar chemical properties.
Uniqueness: 2-Chloro-1,8-dinitroanthracene-9,10-dione is unique due to the specific positioning of its chloro and nitro groups, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
27344-24-7 |
|---|---|
Fórmula molecular |
C14H5ClN2O6 |
Peso molecular |
332.65 g/mol |
Nombre IUPAC |
2-chloro-1,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5ClN2O6/c15-8-5-4-7-11(12(8)17(22)23)14(19)10-6(13(7)18)2-1-3-9(10)16(20)21/h1-5H |
Clave InChI |
DNRUPUVFBJXPDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


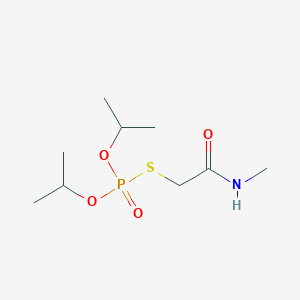

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
